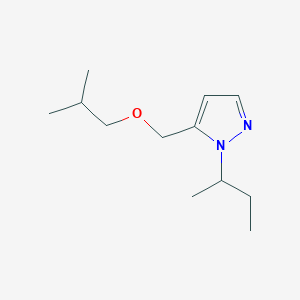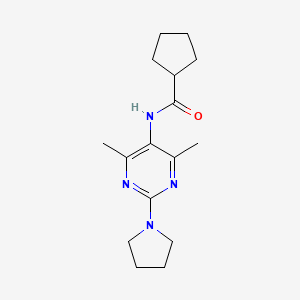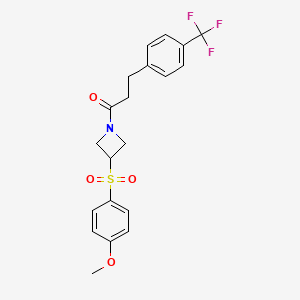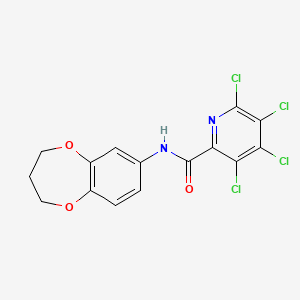![molecular formula C17H12F3NO3 B2692996 2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione CAS No. 321432-39-7](/img/structure/B2692996.png)
2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields .
Vorbereitungsmethoden
The synthesis of 2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with primary amines, followed by further functionalization to introduce the trifluoromethylphenoxy group. One common method involves the condensation of phthalic anhydride with 3-(trifluoromethyl)phenol in the presence of a base, followed by cyclization to form the isoindole-1,3-dione core . Industrial production methods often employ solventless conditions and green chemistry principles to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted isoindole-1,3-dione derivatives .
Wissenschaftliche Forschungsanwendungen
2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including cancer and viral infections.
Wirkmechanismus
The mechanism of action of 2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The compound’s interaction with molecular targets such as DNA and proteins also contributes to its biological effects .
Vergleich Mit ähnlichen Verbindungen
2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:
N-(Trifluoromethylthio)phthalimide: Similar in structure but with a trifluoromethylthio group instead of a trifluoromethylphenoxy group.
Isoindoline-1,3-dione derivatives: These compounds have similar core structures but differ in their substituents, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific trifluoromethylphenoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
2-[2-[3-(trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)11-4-3-5-12(10-11)24-9-8-21-15(22)13-6-1-2-7-14(13)16(21)23/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXYTNFPEJBVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,3-benzothiazol-2-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2692913.png)
![Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate](/img/structure/B2692914.png)
![[(3S,4R)-4-Thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride](/img/new.no-structure.jpg)
![N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide](/img/structure/B2692917.png)
![{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2692918.png)
![1-[(4-fluorophenyl)methyl]-N-[3-(morpholin-4-yl)propyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2692919.png)
![4-bromo-N-[(4-methoxythian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2692921.png)
![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2692923.png)
![N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2692925.png)
![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2692926.png)




